molecular formula C16H21NO4 B12652282 Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate

Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate

Cat. No.: B12652282
M. Wt: 291.34 g/mol
InChI Key: MWZBBMKWNOUVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate is a chemical compound with a complex structure that includes an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindolinone core and the subsequent esterification to introduce the ethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate can be compared with other similar compounds, such as:

  • Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylpropanoate
  • Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylpentanoate

These compounds share a similar core structure but differ in the length and branching of the side chains. The differences in structure can lead to variations in their chemical properties, reactivity, and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications will continue to uncover its full potential and benefits.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

ethyl 2-(5-methoxy-3-oxo-1H-isoindol-2-yl)-3-methylbutanoate

InChI

InChI=1S/C16H21NO4/c1-5-21-16(19)14(10(2)3)17-9-11-6-7-12(20-4)8-13(11)15(17)18/h6-8,10,14H,5,9H2,1-4H3

InChI Key

MWZBBMKWNOUVAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)N1CC2=C(C1=O)C=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.